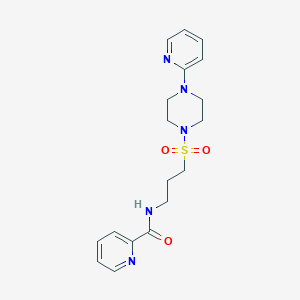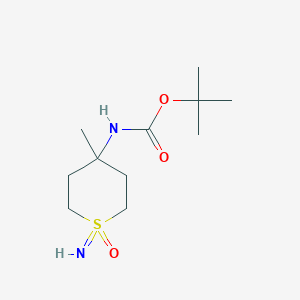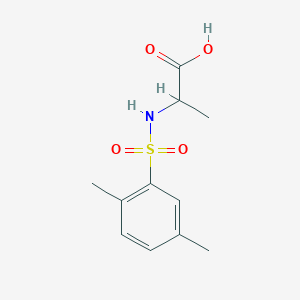![molecular formula C18H19N3O2S B2496627 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide CAS No. 1796887-05-2](/img/structure/B2496627.png)
1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves interactions between various precursors such as ethyl 2-(benzo[d]thazol-2-yl)acetate and arylidinemalononitrile derivatives in ethanol/TEA solutions at room temperature, leading to the formation of complex heterocyclic structures. Similar methodologies may be applicable for the synthesis of 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide, emphasizing the use of ethyl 2-(benzo[d]oxazol-2-yl)acetate and related compounds as key intermediates (Mohamed, 2021).
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using X-ray diffraction and spectral analysis, confirming the formation of heterocyclic systems. For instance, compounds with related structures have been characterized by their crystallographic parameters, providing insights into the arrangement and orientation of the molecules (Sharma et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often result in the formation of novel heterocyclic structures with potential biological activity. For example, reactions involving ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate have led to the synthesis of thiophene, pyrazole, and coumarin derivatives, indicating the versatility of these compounds in chemical synthesis (Mohareb & Gamaan, 2018).
Applications De Recherche Scientifique
Heterocyclic Synthesis
Research into heterocyclic compounds, which include 1-(benzo[d]oxazol-2-yl)-N-(2-(thiophen-2-yl)ethyl)pyrrolidine-2-carboxamide, has shown that these compounds can be synthesized through the coupling of diazo compounds with cyanoacetate or acetoacetate. This process yields derivatives such as pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine, highlighting the versatility of these compounds in the synthesis of diverse heterocyclic structures (Mohareb et al., 2004).
Antioxidant Activity
Derivatives of this compound have been explored for their antioxidant properties. Studies have shown that certain derivatives exhibit potent antioxidant activities, outperforming known antioxidants such as ascorbic acid. This suggests potential applications in areas where oxidative stress is a concern, such as in the prevention of diseases caused by free radicals (Tumosienė et al., 2019).
Antimicrobial and Antituberculosis Activity
Compounds derived from this compound have been evaluated for their antimicrobial and antituberculosis properties. Research has found that certain derivatives demonstrate significant activity against Mycobacterium smegmatis and Mycobacterium tuberculosis, suggesting potential applications in the treatment of tuberculosis and other bacterial infections (Jeankumar et al., 2013).
Bioinorganic Applications
The synthesis and characterization of metal complexes involving derivatives of this compound have been reported. These complexes exhibit interesting bioinorganic properties, including antimicrobial activities, which could be of interest in the development of new therapeutic agents and materials with biomedical applications (Singh et al., 2009).
Propriétés
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(2-thiophen-2-ylethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c22-17(19-10-9-13-5-4-12-24-13)15-7-3-11-21(15)18-20-14-6-1-2-8-16(14)23-18/h1-2,4-6,8,12,15H,3,7,9-11H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVMBGZNURRNPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NCCC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-methoxybenzyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2496548.png)


![N-{4-[1-propanoyl-5-(pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2496554.png)
![3-chloro-N-[2-(1,3-dimethyl-5-phenoxy-1H-pyrazol-4-yl)ethyl]benzenecarboxamide](/img/structure/B2496556.png)
![(5-Oxo-bicyclo[2.2.2]oct-2-yl)-carbamic acid tert-butyl ester](/img/structure/B2496558.png)

![Imidazo[1,2-a]pyridine-6-boronic acid hydrochloride](/img/structure/B2496560.png)

![tert-Butyl 2-amino-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylate hydrochloride](/img/structure/B2496563.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2-phenylpyridin-3-yl)amino]acetamide](/img/structure/B2496565.png)
